molecular formula C20H15F2NO3S B1532516 N-(3-Acetylphenyl)-2',4'-difluorobiphenyl-4-sulfonamide CAS No. 1218931-97-5

N-(3-Acetylphenyl)-2',4'-difluorobiphenyl-4-sulfonamide

Cat. No. B1532516
M. Wt: 387.4 g/mol
InChI Key: BRWKJZNQYBWAFU-UHFFFAOYSA-N
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Description

Compounds like “N-(3-Acetylphenyl)-2’,4’-difluorobiphenyl-4-sulfonamide” belong to a class of organic compounds known as sulfonamides . Sulfonamides are amides of sulfonic acid and they contain the sulfonamide group (-S(=O)2-NH2). They are widely used in medicinal chemistry and have applications in the design of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound like “N-(3-Acetylphenyl)-2’,4’-difluorobiphenyl-4-sulfonamide” would consist of a sulfonamide group attached to a biphenyl group with fluorine substitutions and an acetylphenyl group . The exact structure would need to be confirmed with techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Sulfonamides, like “N-(3-Acetylphenyl)-2’,4’-difluorobiphenyl-4-sulfonamide”, are generally stable compounds. They can participate in reactions with nucleophiles, and the sulfonamide group can act as a leaving group in certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-Acetylphenyl)-2’,4’-difluorobiphenyl-4-sulfonamide” would depend on its exact structure. Factors such as its solubility, melting point, boiling point, and stability would need to be determined experimentally .

Safety And Hazards

The safety and hazards associated with a compound like “N-(3-Acetylphenyl)-2’,4’-difluorobiphenyl-4-sulfonamide” would depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate safety measures .

properties

IUPAC Name

N-(3-acetylphenyl)-4-(2,4-difluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2NO3S/c1-13(24)15-3-2-4-17(11-15)23-27(25,26)18-8-5-14(6-9-18)19-10-7-16(21)12-20(19)22/h2-12,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWKJZNQYBWAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Acetylphenyl)-2',4'-difluorobiphenyl-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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